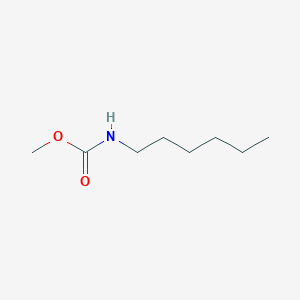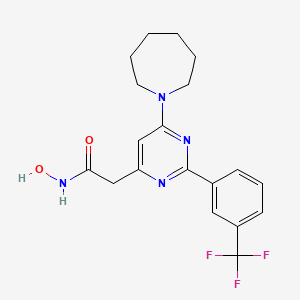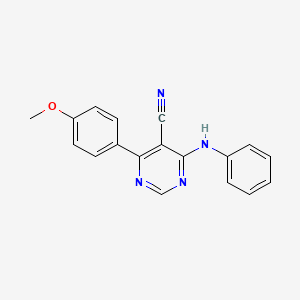
4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a methoxyphenyl group at the 4-position, a phenylamino group at the 6-position, and a carbonitrile group at the 5-position of the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the intermediate compound with cyanide ions under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions where the methoxyphenyl and phenylamino groups are attached.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium phenoxide, and sodium cyanide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-METHOXYPHENYL)PYRIMIDINE-5-CARBONITRILE: This compound shares the methoxyphenyl and carbonitrile groups but lacks the phenylamino group.
4-CHLORO-2-METHYLTHIOPYRIMIDINE-5-CARBOXYLATE: This compound has a similar pyrimidine core but different substituents.
Uniqueness
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89549-69-9 |
|---|---|
Fórmula molecular |
C18H14N4O |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
4-anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)17-16(11-19)18(21-12-20-17)22-14-5-3-2-4-6-14/h2-10,12H,1H3,(H,20,21,22) |
Clave InChI |
VZXGKYDILZVLFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)NC3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


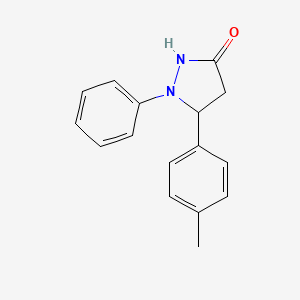
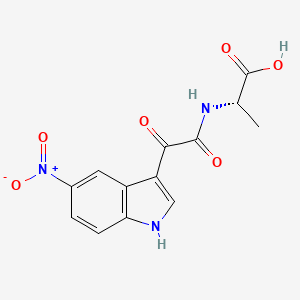
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)

![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)
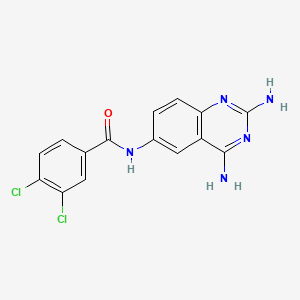
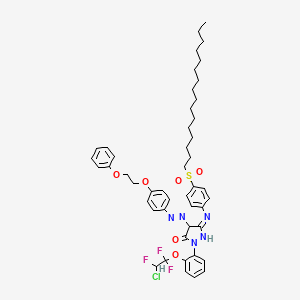
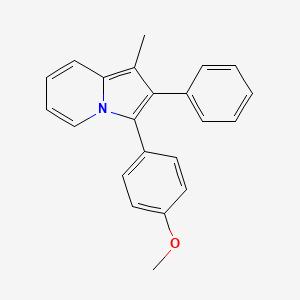
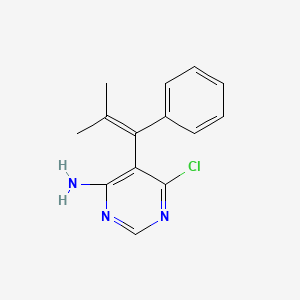
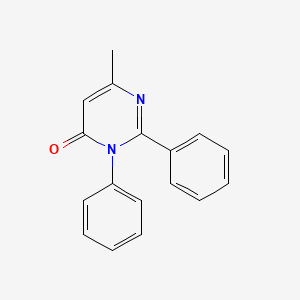

![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
